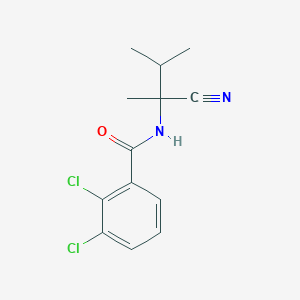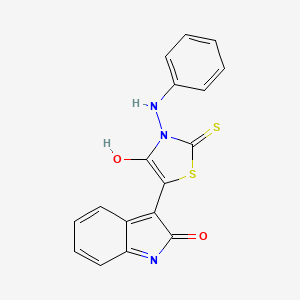
(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a synthetic compound with potential pharmacological applications. This compound is also known as OTZ and is a thiazolidinone derivative. OTZ has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Anticancer Activity
The synthesis of novel derivatives of the compound has shown significant inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors (hCA II and IX). These derivatives have demonstrated potent anti-proliferative activity against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. One specific derivative induced apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent (Eldehna et al., 2017).
Anticonvulsant and CNS Depressant Activity
Derivatives of this compound have been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. The research revealed that these derivatives possess significant CNS depressant activity and offer protection in maximal electroshock seizure (MES) tests, indicating their potential as anticonvulsant agents (Nikalje et al., 2015).
Antibacterial Activity
A series of derivatives have been synthesized and evaluated for their antibacterial activity. The research found that these compounds exhibit activity generally against Gram-positive bacterial strains, with some derivatives showing MIC values as low as 3.91 mg/L. The presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for antibacterial activity (Trotsko et al., 2018).
Anti-inflammatory Agents
Novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, highlighting their potential as therapeutic agents for inflammation-related conditions (Nikalje et al., 2015).
Antimicrobial Activity
Derivatives of this compound have been screened for their antimicrobial activities against a variety of bacterial and fungal strains. Some compounds were found to have significant activity, suggesting their potential use as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
A study on thiazol-4-ones, a class related to the compound , revealed inhibitory activity against xanthine oxidase, a key enzyme involved in oxidative stress and inflammation. This research suggests potential applications in managing conditions associated with oxidative stress (Smelcerovic et al., 2015).
Eigenschaften
IUPAC Name |
3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)20(17(23)24-14)19-10-6-2-1-3-7-10/h1-9,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWMHVCJNTUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
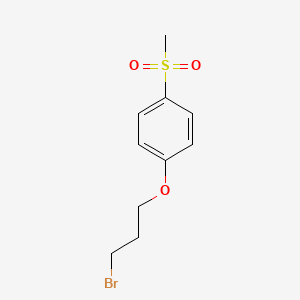
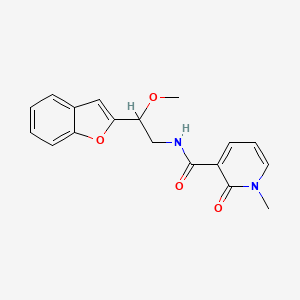
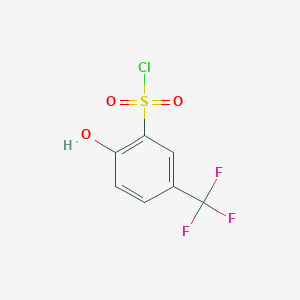
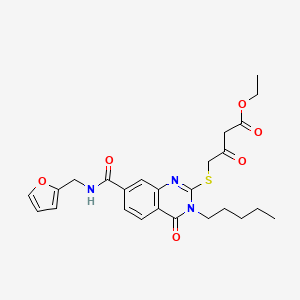

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
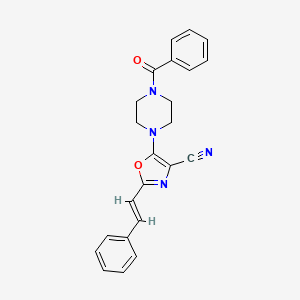
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
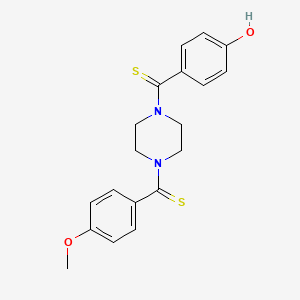
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
